N-benzyl-4-prop-2-enoxybenzamide
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Overview
Description
N-benzyl-4-prop-2-enoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a prop-2-enoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-prop-2-enoxybenzamide typically involves the condensation of 4-prop-2-enoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: 4-prop-2-enoxybenzoic acid.
Reduction: N-benzyl-4-prop-2-enoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-prop-2-enoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the design of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-benzyl-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
- N-benzyl-4-methoxybenzamide
- N-benzyl-4-hydroxybenzamide
- N-benzyl-4-chlorobenzamide
Comparison: N-benzyl-4-prop-2-enoxybenzamide is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and physical properties compared to its analogs. This functional group enhances the compound’s solubility in organic solvents and its reactivity in various chemical transformations. Additionally, the prop-2-enoxy group can participate in additional interactions with biological targets, potentially leading to improved efficacy in medicinal applications .
Properties
IUPAC Name |
N-benzyl-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXPMYVLPVHJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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